molecular formula C9H10ClNO2 B1339585 Ethyl 2-chloro-4-methylnicotinate CAS No. 50840-02-3

Ethyl 2-chloro-4-methylnicotinate

Cat. No. B1339585
Key on ui cas rn: 50840-02-3
M. Wt: 199.63 g/mol
InChI Key: ZCCWUIFQBCQSAS-UHFFFAOYSA-N
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Patent
US05493028

Procedure details

In a manner similar to that described for 2-chloro-3-pyridinecarboxamide in Example 13, the title compound (m.p. 168-170) was prepared in 64% yield from 4 g of ethyl 2-chloro-4-methyl-3-pyridinecarboxylate, 1 g of NH4Cl, 30 mL of concentrated aqueous ammonia, and 0.6 of Bu4NBr.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([NH2:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[C:12]1C(C(OCC)=O)=C(C)C=CN=1.[NH4+].[Cl-]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].N>[Cl:1][C:2]1[C:7]([C:8]([NH2:10])=[O:9])=[C:6]([CH3:12])[CH:5]=[CH:4][N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C(=O)OCC)C
Name
Quantity
1 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
30 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1C(=O)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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